2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-7-8-15-12(9-11)10-14-19(25-15)21-18(22-20(14)26)13-5-4-6-16(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQNHTGQKICFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, including kinases and receptors, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Pyrido[3,4-d]pyrimidine: Similar structure but different biological activities and applications.
Pyrido[4,3-d]pyrimidine: Another related compound with distinct therapeutic potential.
Uniqueness
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno and pyrimidine moiety, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
2-(2,3-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chromeno-pyrimidine structure with a thione functional group, which is critical for its biological efficacy. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H18N2O4S
- Molecular Weight : 382.4 g/mol
- Functional Groups : Methoxy groups (–OCH₃), thione (C=S)
The structural configuration of this compound allows it to interact with biological systems effectively, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine-thiones possess significant antibacterial and antimycobacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis regulation .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various thione derivatives against pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4c | 10 | Antibacterial |
| 5e | 15 | Antimycobacterial |
| 5g | 20 | Antibacterial |
These findings suggest that modifications in the side chains significantly affect the antimicrobial potency of the compounds .
Anticancer Activity
In vitro studies on cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) revealed that this compound exhibits notable cytotoxicity. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HEPG2 | 25 |
| MCF7 | 30 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thione group can participate in redox reactions and form complexes with metal ions, potentially disrupting cellular functions vital for survival and proliferation . Additionally, the methoxy groups may enhance lipophilicity, facilitating better membrane penetration.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
The compound can be synthesized via a two-step approach:
Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile or ethyl cyanoacetate under basic conditions (e.g., piperidine catalysis) .
Step 2 : Cyclization with thiourea or thioacetamide under acidic or microwave-assisted conditions to form the pyrimidine-thione core. Microwave irradiation (e.g., 100–120°C, 30–60 min) enhances reaction efficiency and reduces side products .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC.
Q. Q2: How can structural integrity and purity be confirmed for this compound?
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in chromene ring at δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) and fragmentation patterns.
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for understanding regioselectivity in related analogs .
Advanced Synthetic Challenges
Q. Q3: How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence regioselectivity during functionalization?
The 2,3-dimethoxyphenyl group introduces steric hindrance at the chromeno-pyrimidine core, directing electrophilic substitution to less hindered positions (e.g., para to the methoxy groups). For example:
- Acylation : Steric bulk from methoxy groups suppresses N-acylation at the pyrimidine NH site, favoring O-acylation on the chromene oxygen under reflux conditions .
- Cross-coupling : Suzuki-Miyaura coupling at the 7-methyl position requires palladium catalysts (e.g., Pd(PPh)) and optimized ligand systems to overcome steric constraints .
Q. Q4: What advanced techniques improve yield in large-scale synthesis?
- Flow chemistry : Continuous flow reactors enhance reproducibility and scalability for multi-step syntheses, reducing solvent waste .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 45 min vs. 24 hours conventionally) .
Biological Activity and Mechanism
Q. Q5: What methodologies are used to screen this compound for kinase inhibition?
- Kinase assays : Test against CDK5, GSK3α/β, and Pim1 kinases using -ATP incorporation assays. IC values are calculated via dose-response curves (0.1–100 μM) .
- Cellular assays : MTT or Alamar Blue assays assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) to differentiate kinase-specific effects from general toxicity .
Q. Q6: How can contradictory activity data between analogs be resolved?
- SAR analysis : Compare substituent effects (e.g., replacing 2,3-dimethoxyphenyl with 4-fluorophenyl) on activity. For example, methoxy groups enhance solubility but may reduce membrane permeability .
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys33 in CDK5) guide lead optimization .
Computational and Analytical Tools
Q. Q7: Which computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or pkCSM estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. For this compound, high logP (>3) suggests limited aqueous solubility, requiring formulation adjustments .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Handling Data Contradictions
Q. Q8: How to address discrepancies in reported biological activities across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
